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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821

IUPAC Name: (E)-3-(pyridin-3-yl)acrylamide

CAS Number: 180526-66-3

Introduction

(E)-3-(pyridin-3-yl)prop-2-enamide, a member of the acrylamide class of compounds, has
emerged as a significant scaffold in medicinal chemistry. This technical guide provides a
comprehensive overview of its chemical properties, synthesis, and, most notably, the biological
activities of its derivatives. The primary focus of research on this core structure has been the
development of potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a key
enzyme in NAD+ biosynthesis and a promising target for cancer therapy. This document is
intended for researchers, scientists, and drug development professionals interested in the
therapeutic potential of this compound class.

Physicochemical Properties

Detailed physicochemical data for the parent compound, (E)-3-(pyridin-3-yl)prop-2-enamide,
is not extensively available in the public domain. However, general properties of acrylamides
suggest it is a crystalline solid at room temperature. Acrylamides are known to be stable but
can undergo polymerization under certain conditions such as exposure to UV light or high
temperatures.[1] The incorporation of an acrylamide functional group can influence drug-like
properties, including solubility and cell permeability.[2]
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Property Value Reference
Molecular Formula C8HBN20

IUPAC Name (E)-3-(pyridin-3-yl)acrylamide

CAS Number 180526-66-3 [3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent (E)-3-(pyridin-3-yl)prop-2-
enamide is not readily available in the reviewed literature, a general synthetic approach can be
inferred from standard organic chemistry methods and the synthesis of its derivatives. The
most probable synthetic route involves the amidation of (E)-3-(pyridin-3-yl)acrylic acid or its
activated derivatives.

General Synthesis of (E)-3-(substituted phenyl)-N-
(pyridin-2-yl) Acrylamide Derivatives

A common method for the synthesis of related acrylamide derivatives involves the coupling of a
substituted cinnamic acid with an appropriate amine.[4]

Experimental Protocol:

o Cinnamic Acid Preparation (Doebner Reaction): Substituted cinnamic acids are prepared by
reacting the corresponding substituted benzaldehydes with malonic acid in the presence of
pyridine and a catalytic amount of piperidine.[4]

e Amide Coupling:

[¢]

Dissolve the substituted cinnamic acid (2.0 mmol) and 2-aminopyridine (2.0 mmol) in
chloroform.

[¢]

Add triethylamine (a few mL) to the solution.

Cool the reaction mixture to 5°C in an ice bath.

[¢]

o

Add phosphorus oxychloride (POCI3, 4.0 mmol) dropwise with continuous stirring.
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[e]

After the addition is complete, add another portion of triethylamine.

o

Continue stirring the reaction mixture at a low temperature.

[¢]

Monitor the reaction progress using thin-layer chromatography (TLC) on a silica gel plate.
The reaction is typically complete within 30 minutes.[4]

[¢]

Upon completion, the product is isolated and purified, typically by recrystallization from a
suitable solvent.[4]

Note: This is a generalized protocol for a related series of compounds and may require
optimization for the specific synthesis of (E)-3-(pyridin-3-yl)prop-2-enamide.

Biological Activity and Signaling Pathways

The primary therapeutic interest in the (E)-3-(pyridin-3-yl)acrylamide scaffold lies in its potent
inhibition of Nicotinamide phosphoribosyltransferase (NAMPT).

NAMPT Inhibition

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine
dinucleotide (NAD+) biosynthesis.[5][6][7] NAD+ is a critical coenzyme in cellular redox
reactions and a substrate for various enzymes involved in signaling pathways, including sirtuins
and poly(ADP-ribose) polymerases (PARPS).[5][8] Cancer cells, with their high metabolic rate,
are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[6][8]
Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers metabolic catastrophe and
apoptotic cell death in cancer cells.[8][9]

Derivatives of trans-3-(pyridin-3-yl)acrylamide have been identified as highly potent NAMPT
inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.
[10]

Biological Activity of trans-3-(pyridin-3-yl)acrylamide-
derived Sulfamides

A study by Xiong et al. (2019) identified a series of trans-3-(pyridin-3-yl)acrylamide-derived
sulfamides as potent NAMPT inhibitors with significant anticancer activity.[10]
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= NAMPT DU145 Hela H1975 K562 MCF-7 HUH7
ompo
d P IC50 IC50 IC50 IC50 IC50 IC50 IC50
un
(nM) (nM) (nM) (nM) (nM) (nM) (nM)
23 5.08 2.90 2.34 2.24 0.46 0.23 0.53

Table adapted from Xiong et al., Bioorg Med Chem Lett. 2019.[10]

NAMPT Signaling Pathway

The inhibition of NAMPT has profound effects on cellular signaling, primarily through the
depletion of NAD+. This impacts multiple downstream pathways crucial for cancer cell survival

and proliferation.
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Caption: NAMPT Signaling Pathway and Inhibition.

Experimental Protocol for NAMPT Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against NAMPT. A
common approach is a coupled-enzyme colorimetric or fluorometric assay.
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Colorimetric NAMPT Activity Assay Protocol:

This protocol is based on the principles outlined in commercially available kits, such as the
CycLex NAMPT Colorimetric Assay Kit.[9]

» Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's
instructions. This typically includes a reaction buffer, NAMPT enzyme, substrates
(nicotinamide and PRPP), and a detection reagent mix.

» Reaction Setup:
o In a 96-well plate, add the test compound at various concentrations.
o Add the recombinant NAMPT enzyme to each well (except for a no-enzyme control).
o Initiate the reaction by adding the substrate mix containing nicotinamide and PRPP.
 Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
e Detection:

o Add the detection reagent, which typically contains enzymes that couple the production of
NMN (the product of the NAMPT reaction) to the generation of a colored product (e.g.,
formazan).

o Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The
absorbance is proportional to the NAMPT activity.

» Data Analysis: Calculate the percent inhibition for each concentration of the test compound
relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition
against the logarithm of the compound concentration and fitting the data to a dose-response

curve.
Fluorometric NAMPT Activity Assay Protocol:

This method is based on the conversion of the NAMPT product, NMN, into a fluorescent
derivative.
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e Reaction:

o Incubate the purified NAMPT enzyme with the test compound, nicotinamide, and PRPP in
a suitable reaction buffer.

e Fluorescent Derivatization:
o Stop the enzymatic reaction.
o Add a solution of acetophenone in DMSO, followed by a strong base (e.g., KOH).
o Incubate to allow the formation of a fluorescent NMN derivative.

o Measurement: Measure the fluorescence at the appropriate excitation and emission
wavelengths.

» Data Analysis: Similar to the colorimetric assay, calculate percent inhibition and determine
the IC50 value.

Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of
(E)-3-(pyridin-3-yl)prop-2-enamide derivatives as NAMPT inhibitors.
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Caption: Synthesis and Evaluation Workflow.
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Conclusion

(E)-3-(pyridin-3-yl)prop-2-enamide represents a valuable chemical scaffold, particularly for
the development of NAMPT inhibitors for oncology applications. Its derivatives have
demonstrated potent enzymatic inhibition and significant antiproliferative activity in cancer cell
lines. Further research into the synthesis of a broader range of derivatives and in-depth
investigation of their structure-activity relationships, pharmacokinetic properties, and in vivo
efficacy are warranted to fully exploit the therapeutic potential of this compound class. This
guide provides a foundational understanding for researchers aiming to contribute to this
promising area of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. atsdr.cdc.gov [atsdr.cdc.gov]

2. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example
with EGFR Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 3. 180526-66-3|(E)-3-(Pyridin-3-yl)acrylamide|BLD Pharm [bldpharm.com]
o 4. researchgate.net [researchgate.net]
e 5. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nim.nih.gov]

e 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role
in diseases [frontiersin.org]

7. Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide
(NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway
[mdpi.com]

e 8. pubs.acs.org [pubs.acs.org]

¢ 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of
the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma
heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b074821?utm_src=pdf-body
https://www.benchchem.com/product/b074821?utm_src=pdf-custom-synthesis
https://www.atsdr.cdc.gov/toxprofiles/tp203-c4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331160/
https://www.bldpharm.com/products/180526-66-3.html
https://www.researchgate.net/publication/387558842_Synthesis_of_E-3-substituted_phenyl-N-pyridin-2-yl_Acrylamide_Derivatives_and_Their_Antioxidant_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2738422/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2024.1480617/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2024.1480617/full
https://www.mdpi.com/1422-0067/21/13/4655
https://www.mdpi.com/1422-0067/21/13/4655
https://www.mdpi.com/1422-0067/21/13/4655
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02112
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide
phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: (E)-3-(pyridin-3-yl)prop-2-
enamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074821#iupac-name-and-cas-number-for-3-pyridin-3-
yl-prop-2-enamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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